1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride
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Overview
Description
1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a tetrahydroisoquinoline core with a methyl group at the 3-position and a phenyl group at the 8-position, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are considered sustainable and environmentally friendly . The use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies has also been explored for the synthesis of tetrahydroisoquinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions, particularly at the C(1) position, are common and can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and dehydrating agents mentioned earlier .
Major Products
The major products formed from these reactions are often isoquinoline derivatives with various substituents, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride involves its interaction with molecular targets and pathways related to neuroprotection and anti-inflammatory effects. The compound is known to modulate various signaling pathways and molecular targets, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as:
- 1,2,3,4-Tetrahydroisoquinoline
- N-Benzyl-1,2,3,4-tetrahydroisoquinoline
- 1-Methyl-3-phenylisoquinoline
Uniqueness
1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methyl group at the 3-position and a phenyl group at the 8-position differentiates it from other tetrahydroisoquinoline derivatives .
Properties
CAS No. |
69381-58-4 |
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Molecular Formula |
C16H18ClN |
Molecular Weight |
259.77 g/mol |
IUPAC Name |
3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c1-12-10-14-8-5-9-15(16(14)11-17-12)13-6-3-2-4-7-13;/h2-9,12,17H,10-11H2,1H3;1H |
InChI Key |
VCIGSTGNWVZWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)C(=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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